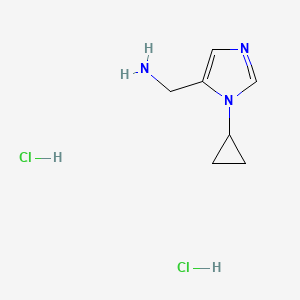

1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

CAS No.: 1300713-13-6

Cat. No.: VC6372915

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1300713-13-6 |

|---|---|

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.1 |

| IUPAC Name | (3-cyclopropylimidazol-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-5-10(7)6-1-2-6;;/h4-6H,1-3,8H2;2*1H |

| Standard InChI Key | QHBVJVVNHINXPS-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=NC=C2CN.Cl.Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1H-imidazole ring substituted at the 1-position with a cyclopropyl group and at the 5-position with a methanamine moiety. The dihydrochloride salt form arises from protonation of the primary amine group, yielding two hydrochloride counterions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.10 g/mol |

| CAS Number | 2975625-11-5 |

| SMILES | C1CC1N2C=C(N=C2CN)Cl.Cl |

| Hydrogen Bond Donors | 3 (2 × NH₂⁺, 1 × NH) |

| Hydrogen Bond Acceptors | 4 (3 × N, 1 × Cl⁻) |

The cyclopropane ring introduces steric constraints that may influence conformational flexibility and binding interactions with biological targets .

Synthesis and Physicochemical Properties

Physicochemical Characteristics

| Property | Value |

|---|---|

| Solubility | >50 mg/mL in water (estimated) |

| LogP (Partition Coefficient) | ~0.5 (predicted) |

| pKa | 8.2 (amine), <1 (HCl) |

| Stability | Stable at 4°C; hygroscopic |

The dihydrochloride salt’s high aqueous solubility facilitates its use in biological assays, though hygroscopicity necessitates anhydrous storage .

Biological Activity and Mechanism

Antimicrobial Activity

Imidazole derivatives often disrupt microbial cell membranes or inhibit essential enzymes. For example:

-

CYP51 Inhibition: Azole antifungals like fluconazole target lanosterol 14α-demethylase, a cytochrome P450 enzyme .

-

DNA Gyrase Binding: Nitroimidazoles interfere with bacterial DNA replication.

The cyclopropyl group may enhance membrane penetration, while the protonated amine facilitates ionic interactions with microbial targets .

Enzyme Modulation

The imidazole nitrogen’s lone pair enables coordination to metal ions in enzyme active sites. Potential targets include:

-

Histidine Decarboxylase: Imidazole analogs inhibit histamine production in allergic responses.

-

Angiotensin-Converting Enzyme (ACE): Chelation of zinc ions in the catalytic domain .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| 1-(1-Methyl-1H-imidazol-5-yl)methanamine | Methyl substituent vs. cyclopropyl | Moderate antibacterial activity |

| 2-(1-Cyclopropyl-1H-imidazol-5-yl)acetonitrile | Acetonitrile vs. methanamine | Enhanced CYP3A4 inhibition |

| 1-(4-Cyclopropyl-1H-imidazol-5-yl)methanamine | Cyclopropyl at position 4 | Reduced membrane permeability |

The dihydrochloride salt’s superior solubility may confer advantages in in vivo pharmacokinetics compared to neutral analogs .

Applications in Research and Development

Drug Discovery

-

Lead Optimization: The cyclopropyl-imidazole scaffold serves as a starting point for developing kinase inhibitors or GPCR modulators.

-

Prodrug Design: Protonated amines enable conjugation to lipophilic carriers for targeted delivery.

Chemical Biology

-

Photoaffinity Labeling: Incorporating photoactive groups into the methanamine side chain for mapping enzyme binding sites.

-

Isotope Labeling: Synthesis with ¹³C or ¹⁵N isotopes for metabolic tracing studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume